Dphppc

描述

Dphppc, or diphenylpicrylhydrazyl, is a chemical compound widely used to assess the antioxidant capacity of various substances, particularly polyphenols. It is a stable free radical that is reduced in the presence of an antioxidant, causing a change in color that can be quantitatively measured. This change is often used to evaluate the ability of compounds to donate hydrogen atoms to free radicals, which is a key mechanism of antioxidant action .

Synthesis Analysis

The synthesis of Dphppc-related compounds involves various chemical reactions. For instance, chirally labeled dipalmitoyl-sn-glycero-3-phosphocholines (DPPC) were synthesized by N-methylation of chirally labeled dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), which is a process related to the study of phospholipase D's stereochemistry . Additionally, the synthesis of complex [Ru(dppp)2(CH3CN)Cl][BPh4] from the precursor complex [Ru(PPh3)3Cl2] demonstrates the intricate steps involved in creating compounds for catalytic applications .

Molecular Structure Analysis

The molecular structure of Dphppc and related compounds can be quite complex. For example, molecular dynamics simulations have been used to study the structural properties of mixed DPPC/DPPE bilayers, revealing changes in the average area per headgroup and membrane thickness with varying concentrations of DPPE . The synthesis and characterization of diketopyrrolopyrrole-based conjugated molecules flanked by indenothiophene and benzoindenothiophene derivatives also provide insights into the planarity and electronic properties of such compounds .

Chemical Reactions Analysis

Chemical reactions involving Dphppc-related compounds are diverse. The transphosphatidylation of DPPC catalyzed by phospholipase D, which proceeds with retention of configuration at phosphorus, is an example of a specific enzymatic reaction . The catalytic properties of ruthenium complexes in alkyne homocoupling and alkyne–azide cycloaddition reactions also highlight the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of Dphppc and related compounds vary widely. The quantitative kinetic analysis of hydrogen transfer reactions from dietary polyphenols to the DPPH radical provides insights into the reactivity and stoichiometry of these antioxidant interactions . The study of mixed DPPC/DPPE bilayers through molecular dynamics simulations sheds light on the dynamic properties of these membranes, such as hydrogen-bond distribution and lateral movement of molecules . The nonlinear optical properties of a novel cluster compound containing 1,1'-bis(diphenylphosphino)ferrocene (dppf) demonstrate the potential of these compounds in optoelectronic applications .

科学研究应用

抗氧化活性分析

科学研究与Dphppc相关的一个显著应用是在抗氧化活性分析领域。Munteanu和Apetrei(2021)对用于确定抗氧化活性的各种测试进行了全面回顾,包括基于氢原子和电子转移的测定,以及混合测试。这些测定,如ORAC、HORAC、TRAP、TOSC、CUPRAC、FRAP、Folin–Ciocalteu、ABTS和DPPH测试,在抗氧化分析和确定复杂样品的抗氧化能力方面至关重要。化学方法与电化学(生物)传感器的结合可以提供关于涉及多种抗氧化剂的操作机制和动力学的详细见解(Munteanu & Apetrei, 2021)。

在矿化组织发育中的作用

另一个应用是了解高度磷酸化蛋白如牙本质唾液磷蛋白(DSPP)和牙本质基质蛋白-1(DMP-1)在牙齿和骨骼等矿化组织发育中的作用。Suzuki等人(2012)深入探讨了DSPP和DMP-1作为SIBLING家族成员对组织组织和矿化的贡献。他们还讨论了这些蛋白质的系统影响、其分子机制以及对矿化过程的影响,突出了DSPP对牙本质矿化的深远影响,与DMP-1相比(Suzuki et al., 2012)。

等电聚焦法在医学应用中的作用

Eid和Santiago(2017)讨论了等电聚焦法(ITP)及其在启动、控制和加速涉及生物分子反应物如核酸、蛋白质和活细胞的化学反应中的应用。这种多功能技术因其与各种微流控和自动化平台的兼容性以及在自动化和加速化学反应中新兴作用而备受关注。它已被用于加速核酸测定、增强免疫测定,甚至检测整个细菌细胞测定,使其成为医学和生物研究中的有价值工具(Eid & Santiago, 2017)。

属性

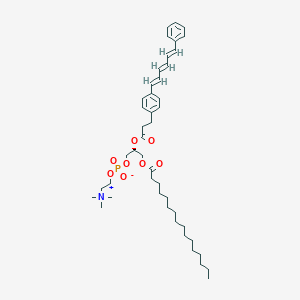

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3/b18-17+,25-20+,28-21+/t43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUICZDXXMCRPHS-LZYLQXPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H68NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dphppc | |

CAS RN |

98014-38-1, 117142-43-5 | |

| Record name | 1-Palmitoyl-2-((2-(4-(6-phenyl-1,3,4-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098014381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-(Diphenylhexatrienyl)propanoyl)-3-palmitoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117142435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

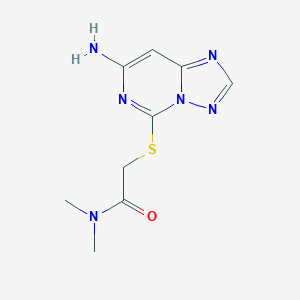

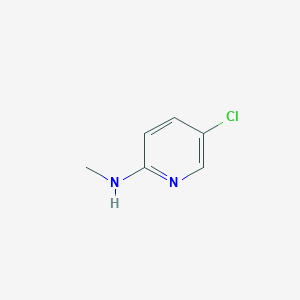

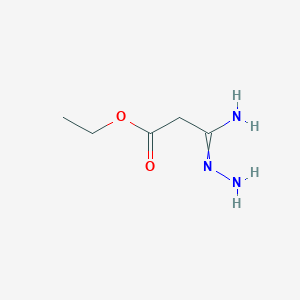

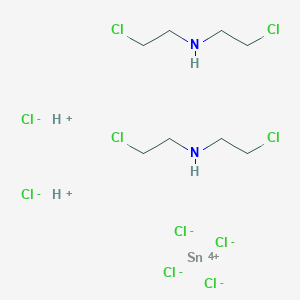

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B130576.png)

![1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-](/img/structure/B130593.png)

![3-[2-(2-Hydroxyphenoxy)ethylamino]propane-1,2-diol](/img/structure/B130594.png)

![(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B130599.png)